3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one
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Overview
Description
3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a chloromethyl group, an isopropyl group, and a methyl group attached to the azetidinone ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylazetidin-2-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl benzyl ether in the presence of a base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The reaction conditions are optimized to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the azetidinone ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or diethyl ether.
Major Products
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The azetidinone ring can also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-methylazetidin-2-one: Lacks the isopropyl group, leading to different reactivity and biological activity.
3-(Chloromethyl)-1-isopropylazetidin-2-one: Lacks the methyl group, affecting its chemical properties and applications.
3-(Chloromethyl)-1-isopropyl-3-ethylazetidin-2-one: Contains an ethyl group instead of a methyl group, altering its steric and electronic properties.
Uniqueness
3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one is unique due to the presence of both the isopropyl and methyl groups, which influence its reactivity and interactions with biological targets. This combination of substituents provides a balance of steric and electronic effects, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(chloromethyl)-3-methyl-1-propan-2-ylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-6(2)10-5-8(3,4-9)7(10)11/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTLBWUWVUNOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C1=O)(C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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